![molecular formula C10H19NO2 B2452581 3-[(Oxan-4-yl)methyl]morpholine CAS No. 1889614-34-9](/img/structure/B2452581.png)

3-[(Oxan-4-yl)methyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

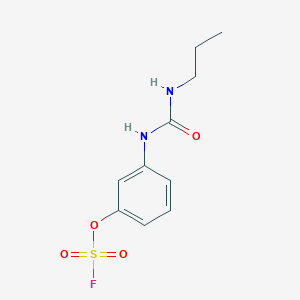

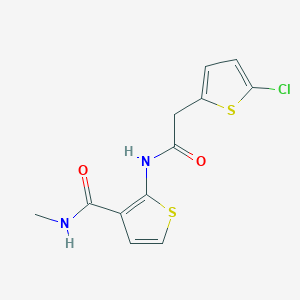

3-[(Oxan-4-yl)methyl]morpholine is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 .

Synthesis Analysis

The synthesis of morpholines, including 3-[(Oxan-4-yl)methyl]morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .Molecular Structure Analysis

The InChI code for 3-[(Oxan-4-yl)methyl]morpholine is 1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 .Chemical Reactions Analysis

The synthesis of morpholines from 1,2-amino alcohols and related compounds has been described in recent advances . This includes the synthesis of 3-[(Oxan-4-yl)methyl]morpholine .Wissenschaftliche Forschungsanwendungen

Inhibitory Activity and Anti-inflammatory Agents

- A study by Šmelcerović et al. (2013) explored two cyclodidepsipeptides, including a derivative of morpholine, for their inhibitory activity against xanthine oxidase and anti-inflammatory response. These compounds showed significant inhibition of xanthine oxidase and suppressed nuclear factor κB activation, suggesting potential use in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Synthesis of Antimicrobials

- Kumar et al. (2007) reported on the synthesis of a morpholine derivative useful for creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis involved a nine-step process with an overall yield of 36% (Kumar et al., 2007).

Kinase Inhibition

- Hobbs et al. (2019) discussed the discovery of a non-nitrogen containing morpholine isostere, which was applied in potent inhibitors of the PI3K-AKT-mTOR pathway. This study highlighted the morpholine derivative's ability to mimic key conformational aspects necessary for kinase inhibition (Hobbs et al., 2019).

Antifungal Drug Research

- Bushuieva et al. (2022) investigated the mutagenic effects and predicted carcinogenicity of a morpholine derivative in creating new antifungal drugs. This research indicated the compound's effectiveness against certain fungal pathologies and lack of mutagenic effects at used doses (Bushuieva et al., 2022).

QSAR Analysis for Antioxidants

- Drapak et al. (2019) conducted a QSAR-analysis of morpholine derivatives to predict their antioxidant activities. This analysis served as a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).

Human Neurokinin-1 Receptor Antagonism

- Hale et al. (1998) worked on structural modifications of morpholine derivatives to develop potent human neurokinin-1 receptor antagonists. This research contributed to understanding potential treatments for disorders related to Substance P (Hale et al., 1998).

Safety And Hazards

The safety information for 3-[(Oxan-4-yl)methyl]morpholine includes several hazard statements: H315, H318, H335 . These indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(oxan-4-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-4-12-5-2-9(1)7-10-8-13-6-3-11-10/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMNMLHPVNQMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2COCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Oxan-4-yl)methyl]morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)